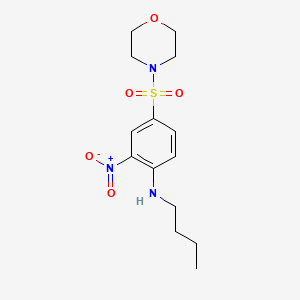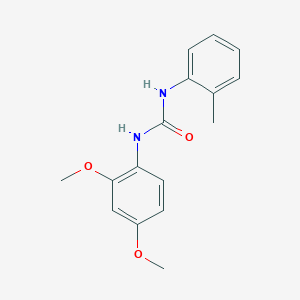![molecular formula C18H17N5O B3885978 [(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]urea](/img/structure/B3885978.png)
[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]urea
Overview
Description
[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]urea is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a phenyl group and a 4-methylphenyl group. The presence of the urea moiety further enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]urea typically involves the condensation of 3-(4-methylphenyl)-1-phenylpyrazole-4-carbaldehyde with urea under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]urea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrazole ring are replaced by other functional groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products with high efficiency.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine derivatives. Substitution reactions can lead to the formation of a wide range of substituted pyrazole derivatives.
Scientific Research Applications
[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]urea involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]urea can be compared with other similar compounds, such as:
N-[(4-methylphenyl)methylideneamino]-2-(3-pyridinyl)-4-quinolinecarboxamide: This compound shares a similar structural motif but differs in the presence of a quinoline ring instead of a pyrazole ring.
2-(4-chlorobenzyl)-3-(4-methylphenyl)-2H-indazole: This compound contains an indazole ring and exhibits different biological activities compared to the pyrazole derivative.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the urea moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c1-13-7-9-14(10-8-13)17-15(11-20-21-18(19)24)12-23(22-17)16-5-3-2-4-6-16/h2-12H,1H3,(H3,19,21,24)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWGNDLGNJAXAD-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chloro-2-methylphenoxy)-N-[(Z)-(2-nitrophenyl)methylideneamino]acetamide](/img/structure/B3885903.png)
![2-({[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B3885911.png)

![[5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-[3-(methoxymethyl)piperidin-1-yl]methanone](/img/structure/B3885922.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-benzodioxole-5-carbohydrazide](/img/structure/B3885934.png)
![N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide](/img/structure/B3885939.png)

![N-[3-(5-Ethyl-1,3-benzoxazol-2-YL)-4-hydroxyphenyl]-5-nitrofuran-2-carboxamide](/img/structure/B3885949.png)
![2-oxo-N'-[2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-4-phenyl-3-pyrrolidinecarbohydrazide](/img/structure/B3885959.png)
![[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-(3-fluoro-4-methoxyphenyl)ethylideneamino]carbamimidothioate](/img/structure/B3885966.png)

![2-methoxyethyl 4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzoate](/img/structure/B3885993.png)
![1-[4-(4-Quinolin-2-ylpiperazin-1-yl)phenyl]ethanone](/img/structure/B3885994.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B3885997.png)
